molecular formula C17H16N4O2 B5214172 N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide

Katalognummer B5214172
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: MEHAZKFHDRHUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the brain. TSPO is found in the outer mitochondrial membrane and is involved in the transport of cholesterol to the inner mitochondrial membrane, where it is converted into pregnenolone, a precursor of various steroid hormones. TSPO is also involved in the regulation of apoptosis, inflammation, and oxidative stress. DPA-714 has been extensively studied for its potential as a diagnostic and therapeutic agent for various neurological and psychiatric disorders.

Wirkmechanismus

N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide binds to TSPO in the outer mitochondrial membrane, leading to the activation of various signaling pathways involved in the regulation of apoptosis, inflammation, and oxidative stress. TSPO activation leads to the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines, resulting in a reduction in inflammation. TSPO activation also leads to the upregulation of antioxidant enzymes, resulting in a reduction in oxidative stress. In addition, TSPO activation has been shown to promote neurogenesis and enhance synaptic plasticity, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce inflammation and oxidative stress, enhance neurogenesis and synaptic plasticity, and improve cognitive function. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. In addition, N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and depression.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has several advantages for lab experiments. It is a highly specific ligand for TSPO, making it a useful tool for imaging TSPO expression in vivo. It also has neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, making it difficult to use for long-term studies. It also has low oral bioavailability, making it difficult to administer orally.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide. One area of research is the development of new TSPO ligands with improved pharmacokinetic properties, such as longer half-life and higher oral bioavailability. Another area of research is the development of new imaging techniques that can detect TSPO expression with higher sensitivity and specificity. Finally, there is a need for further research on the therapeutic potential of N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide and other TSPO ligands for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression.

Synthesemethoden

N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dimethylphenylamine with ethyl oxalyl chloride to form the corresponding oxalylamide. The oxalylamide is then reacted with hydrazine hydrate and pyridine to form the 1,2,4-oxadiazole ring. The resulting compound is then reacted with acetic anhydride to form the final product, N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied for its potential as a diagnostic and therapeutic agent for various neurological and psychiatric disorders. It has been shown to bind specifically to TSPO in the brain, making it a promising tool for imaging TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). TSPO expression is upregulated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression, making it a potential biomarker for these conditions. N-(2,5-dimethylphenyl)-2-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide has also been shown to have neuroprotective and anti-inflammatory effects in animal models of neurological disorders, making it a potential therapeutic agent for these conditions.

Eigenschaften

IUPAC Name

N-(2,5-dimethylphenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-3-4-12(2)14(9-11)19-16(22)10-15-20-17(23-21-15)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHAZKFHDRHUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.